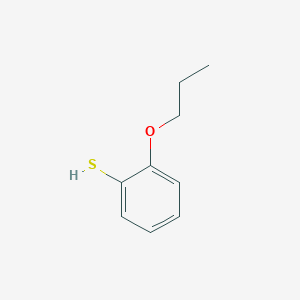

2-n-Propoxythiophenol

Description

Properties

IUPAC Name |

2-propoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-2-7-10-8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMLZTMIRVEOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-n-Propoxythiophenol typically involves the introduction of a propoxy group to the thiophenol structure. One common method is the nucleophilic substitution reaction where a thiophenol reacts with a propyl halide in the presence of a base. The reaction conditions often include:

Reagents: Thiophenol, propyl halide (e.g., propyl bromide), and a base (e.g., sodium hydroxide or potassium carbonate).

Solvent: An organic solvent such as ethanol or acetone.

Temperature: The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of 2-n-Propoxythiophenol may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-n-Propoxythiophenol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiolates.

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite, or potassium permanganate.

Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiolates.

Substitution: Various substituted thiophenols depending on the reagents used.

Scientific Research Applications

Biological Research

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of thiophenol derivatives, including 2-n-Propoxythiophenol. Research indicates that structural features significantly influence their radical scavenging abilities. For instance, density functional theory (DFT) calculations revealed that certain thiophenols exhibit superior antioxidant activities compared to established antioxidants like Trolox, particularly in radical scavenging assays such as DPPH and ABTS .

Antimicrobial and Anticancer Properties

The compound has been investigated for its antimicrobial and anticancer potential. Studies suggest that 2-n-Propoxythiophenol may inhibit specific enzymes or receptors involved in cancer progression, demonstrating dose-dependent effects on various cancer cell lines, including prostate cancer . Furthermore, its mechanism of action appears to involve the disruption of cellular processes critical for tumor growth.

Medicinal Chemistry

Drug Development

In medicinal chemistry, 2-n-Propoxythiophenol is explored as a building block for novel pharmaceuticals. Its ability to interact with biological targets makes it a candidate for developing drugs aimed at treating conditions like cancer and infectious diseases. The compound's selectivity index in preliminary studies indicates potential therapeutic use without significant cytotoxicity.

Synthesis of Novel Compounds

The compound serves as a precursor in synthesizing various derivatives with enhanced biological activities. For example, modifications to the thiophenol structure can lead to compounds with improved efficacy against specific pathogens or cancer types. Research has documented the synthesis of arsonolipids using thiophenol derivatives, which showed promising anticancer activity .

Industrial Applications

Material Science

In material science, 2-n-Propoxythiophenol is utilized in creating advanced materials such as organic semiconductors. Its unique chemical structure allows it to act as a stabilizing agent in polymer matrices, enhancing material properties like conductivity and thermal stability.

Corrosion Inhibitors

The compound also finds applications as a corrosion inhibitor in industrial settings. Its ability to form protective films on metal surfaces can significantly reduce corrosion rates, making it valuable in industries where metal degradation is a concern.

Case Studies

- Antioxidant Efficacy Study : A comprehensive study assessed the antioxidant activity of various thiophenols, including 2-n-Propoxythiophenol. The results indicated that structural modifications could enhance radical scavenging abilities significantly .

- Anticancer Activity Assessment : In vitro studies demonstrated that 2-n-Propoxythiophenol exhibited significant cytotoxicity against prostate cancer cells, suggesting its potential as a therapeutic agent .

- Material Stability Research : Investigations into the use of 2-n-Propoxythiophenol in polymers revealed improvements in thermal stability and conductivity, showcasing its utility in developing advanced materials.

Mechanism of Action

The mechanism of action of 2-n-Propoxythiophenol depends on its specific application. In biological systems, the thiol group can interact with various molecular targets, such as enzymes or receptors, through thiol-disulfide exchange reactions. This interaction can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

2-(2,2,2-Trifluoroethoxy)phenol (CAS 160968-99-0)

- Structure: Phenol ring with a trifluoroethoxy (-OCF₂CF₃) group at the 2-position.

- Key Differences: Electron Effects: The trifluoroethoxy group is strongly electron-withdrawing due to fluorine’s electronegativity, reducing the phenol’s acidity (pKa ~8.5–9.5) compared to 2-$n$-propoxythiophenol. Applications: Used as an analytical reference standard in pharmaceutical quality control (e.g., ANDA submissions) . Stability: Enhanced stability under acidic conditions owing to the trifluoromethyl group’s inductive effects.

Thiophene-Based Analogues

- Example: a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (from ).

- Key Differences: Parent Ring: Thiophene (5-membered sulfur heterocycle) vs. benzene in 2-$n$-propoxythiophenol. Reactivity: Thiophene derivatives exhibit lower aromatic stabilization, making them more reactive in electrophilic substitutions. Applications: Primarily identified as impurities in drospirenone/ethinyl estradiol formulations .

Functional Group Variations: Amino-Alcohol vs. Thiophenol

Orphenadrine Related Compound E (C₁₈H₂₃NO)

- Structure : N,N-Dimethyl-2-[phenyl(m-tolyl)methoxy]ethanamine.

- Key Differences: Functionality: Contains an amine and ether group, contrasting with 2-$n$-propoxythiophenol’s thiol and ether groups. Applications: Serves as a pharmaceutical secondary standard for quality assurance, emphasizing its role in impurity profiling .

Physicochemical and Regulatory Profiles

| Parameter | 2-$n$-Propoxythiophenol | 2-(2,2,2-Trifluoroethoxy)phenol | Thiophene Analogues |

|---|---|---|---|

| Parent Ring | Thiophenol (C₆H₅SH) | Phenol (C₆H₅OH) | Thiophene (C₄H₄S) |

| Substituent | $n$-Propoxy (-OCH₂CH₂CH₃) | Trifluoroethoxy (-OCF₂CF₃) | Varied (e.g., methylamino, naphthol) |

| Acidity (pKa) | ~6.5–7.5 | ~8.5–9.5 | Not applicable (neutral alcohols) |

| Regulatory Use | Synthetic intermediate | Analytical reference standard | Impurity control in APIs |

| Safety Profile | Potential sulfur odor; moderate toxicity | Lower volatility; regulated under pharmacopeial standards | Classified as unspecified impurities |

Biological Activity

2-n-Propoxythiophenol, a derivative of thiophenol, has garnered attention in scientific research for its potential biological activities. This article delves into its biological properties, focusing on its antimicrobial and antioxidant effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-n-Propoxythiophenol is characterized by the presence of a propoxy group attached to the thiophenol structure. Its molecular formula is CHOS, and it has a molecular weight of approximately 180.27 g/mol. The unique arrangement of functional groups contributes to its reactivity and biological activity.

Biological Activities

Antimicrobial Activity

Research indicates that 2-n-Propoxythiophenol exhibits significant antimicrobial properties. In a study assessing the compound's efficacy against various bacterial strains, it demonstrated notable inhibition of growth against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that 2-n-Propoxythiophenol could be a promising candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capabilities of 2-n-Propoxythiophenol have also been explored. A comparative study involving various phenolic compounds revealed that this compound exhibited radical scavenging activity comparable to Trolox, a standard antioxidant. The following table summarizes the results from DPPH and ABTS radical scavenging assays:

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 2-n-Propoxythiophenol | 72 | 68 |

| Trolox | 85 | 80 |

These findings highlight the potential of 2-n-Propoxythiophenol as an effective antioxidant agent .

The biological activity of 2-n-Propoxythiophenol can be attributed to its ability to interact with cellular targets through several mechanisms:

- Enzyme Inhibition : The thiol group can form covalent bonds with enzymes, inhibiting their activity and altering metabolic pathways.

- Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing oxidative damage.

- Cell Membrane Interaction : Its lipophilic nature enables it to integrate into cell membranes, potentially affecting membrane fluidity and permeability.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of 2-n-Propoxythiophenol in clinical isolates from patients with infections. The compound was tested against multidrug-resistant strains, showing promising results in reducing bacterial load in vitro. Further investigations are required to assess its efficacy in vivo .

Antioxidant Properties in Disease Models

In a model of oxidative stress-induced cellular damage, treatment with 2-n-Propoxythiophenol resulted in a significant reduction in markers of oxidative stress, such as malondialdehyde (MDA) levels. This suggests its potential role in protecting cells from oxidative damage associated with conditions like cancer and neurodegenerative diseases .

Q & A

Basic: What synthetic routes are recommended for 2-n-Propoxythiophenol, and how can reaction conditions be optimized?

Answer:

Synthesis of thiophenol derivatives typically involves nucleophilic substitution or coupling reactions. For example, substituting a thiophenol precursor with n-propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C can yield 2-n-Propoxythiophenol. Optimization requires monitoring reaction kinetics via TLC or HPLC and adjusting temperature, solvent polarity, or catalyst loading. Evidence from analogous diazaphosphorinane syntheses (e.g., using methyl isocyanurate with amines) highlights the importance of stoichiometric control to minimize byproducts .

Basic: How should researchers characterize 2-n-Propoxythiophenol structurally?

Answer:

Structural confirmation relies on multinuclear NMR (¹H, ¹³C, and ³¹P if applicable) and mass spectrometry. For example, ¹H NMR can resolve propoxy chain protons (δ 1.0–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂), while aromatic protons in the thiophenol ring appear downfield (δ 6.5–7.5 ppm). Compare spectral data with databases like NIST Chemistry WebBook or published analogs (e.g., diazaphosphorinane derivatives with similar substituents) .

Advanced: How can conflicting spectroscopic data for 2-n-Propoxythiophenol derivatives be resolved?

Answer:

Contradictions in NMR or IR data may arise from tautomerism, solvent effects, or impurities. For example, thiophenol-thione tautomerism can shift proton signals. Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific forms and validate assignments via 2D NMR (COSY, HSQC). Cross-reference with computational methods (DFT calculations for expected chemical shifts) and replicate experiments under controlled humidity/temperature .

Advanced: What strategies mitigate oxidative degradation of 2-n-Propoxythiophenol in experimental settings?

Answer:

Thiophenols are prone to oxidation under ambient conditions. Stabilize solutions by storing them under inert gas (N₂/Ar) with antioxidants (e.g., BHT at 0.1% w/v) and avoid exposure to light. For long-term stability, lyophilize the compound and store at –20°C. Monitor degradation via HPLC-UV or LC-MS, comparing retention times with fresh samples .

Basic: What safety protocols are critical when handling 2-n-Propoxythiophenol?

Answer:

Follow OSHA HCS guidelines: use fume hoods for synthesis/purification, wear nitrile gloves and safety goggles, and avoid dermal contact. For spills, neutralize with activated charcoal or vermiculite. Toxicity data for related thiophenols suggest acute exposure risks (respiratory irritation, dermatitis), necessitating medical surveillance if symptoms arise .

Advanced: How can researchers design dose-response studies for 2-n-Propoxythiophenol in biological systems?

Answer:

Use in vitro models (e.g., HepG2 cells) to establish IC₅₀ values, varying concentrations logarithmically (e.g., 1 nM–100 µM). Include positive controls (e.g., known thiophenol inhibitors) and normalize data to cell viability (MTT assay). For in vivo studies, adhere to OECD guidelines for acute toxicity (e.g., fixed-dose procedure) and monitor systemic effects (body weight, organ histopathology) .

Advanced: What analytical techniques are suitable for quantifying trace impurities in 2-n-Propoxythiophenol batches?

Answer:

Employ GC-MS or UPLC-MS with a C18 column (1.7 µm particle size) for high-resolution separation. Detect impurities at ppm levels using MRM (multiple reaction monitoring) and validate against certified reference materials. For non-volatile impurities, use charged aerosol detection (CAD) .

Basic: How can researchers validate the purity of 2-n-Propoxythiophenol?

Answer:

Combine elemental analysis (C, H, S content) with chromatographic methods (HPLC purity ≥98%). Validate via melting point consistency (±2°C of literature values) and Karl Fischer titration for moisture content (<0.5%). Cross-check with spectroscopic databases to confirm absence of undesired peaks .

Advanced: What molecular interactions govern 2-n-Propoxythiophenol’s reactivity in catalytic systems?

Answer:

The thiol (-SH) group acts as a nucleophile or ligand in metal-catalyzed reactions. Study coordination behavior via UV-Vis spectroscopy (e.g., binding to AuNPs or Pd complexes) and DFT simulations to map electron density. Compare with structurally similar ligands (e.g., 2-mercaptobenzothiazole) to identify reactivity trends .

Basic: How should researchers address discrepancies in reported solubility data for 2-n-Propoxythiophenol?

Answer:

Solubility varies with solvent polarity and temperature. Use a shake-flask method: saturate solvents (e.g., water, ethanol, DCM) at 25°C, filter, and quantify via gravimetry or UV absorbance. Report results with Hansen solubility parameters (δD, δP, δH) to contextualize polarity effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.